molecular formula C13H18F2N2O B12042423 n-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine

n-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine

Cat. No.: B12042423
M. Wt: 256.29 g/mol
InChI Key: ZEXJWPFZBFSBQE-UHFFFAOYSA-N
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Description

N-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluorobenzyl group attached to a morpholinoethanamine structure. Its unique chemical structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine typically involves the reaction of 2,6-difluorobenzyl chloride with morpholine in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

    Starting Materials: 2,6-difluorobenzyl chloride and morpholine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Procedure: The 2,6-difluorobenzyl chloride is added dropwise to a solution of morpholine and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard purification techniques such as extraction and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the difluorobenzyl group.

    Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions to form different derivatives.

    Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, toluene, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobenzyl ketones, while reduction can produce difluorobenzyl alcohols.

Scientific Research Applications

N-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine can be compared with other similar compounds such as:

    2,6-Difluorobenzyl chloride: A precursor in the synthesis of the target compound.

    2,6-Difluorobenzylamine: A related compound with similar chemical properties.

    2,6-Difluorobenzoyl chloride: Another derivative used in organic synthesis.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H18F2N2O

Molecular Weight

256.29 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C13H18F2N2O/c14-12-2-1-3-13(15)11(12)10-16-4-5-17-6-8-18-9-7-17/h1-3,16H,4-10H2

InChI Key

ZEXJWPFZBFSBQE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNCC2=C(C=CC=C2F)F

Origin of Product

United States

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